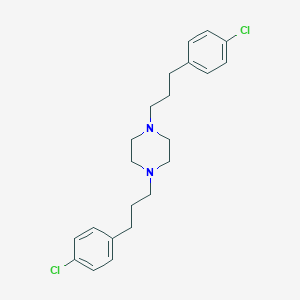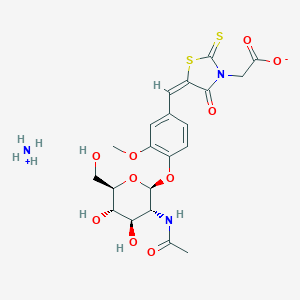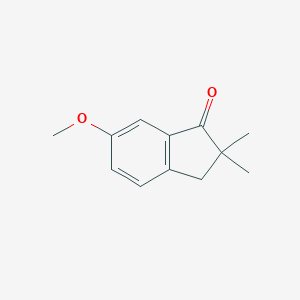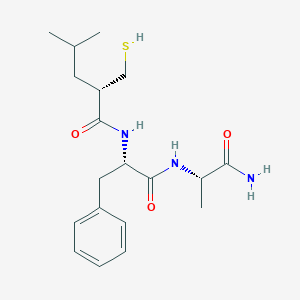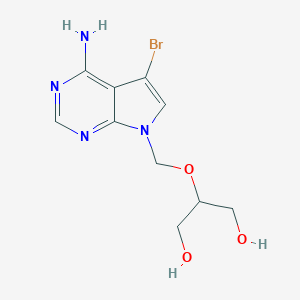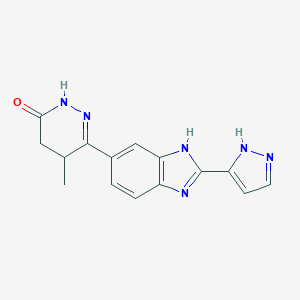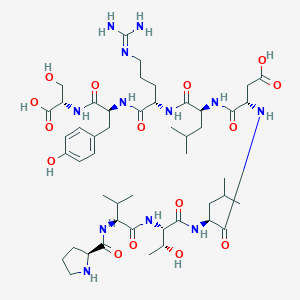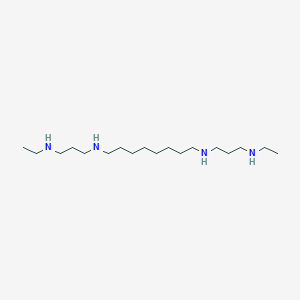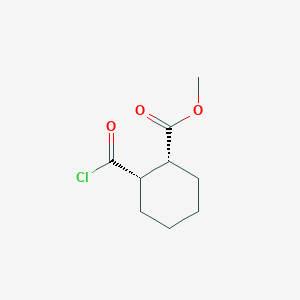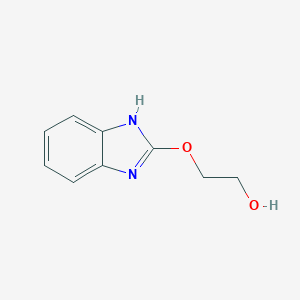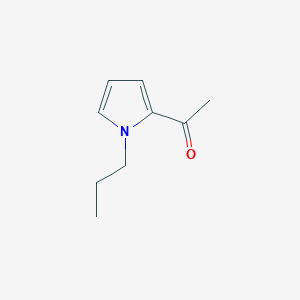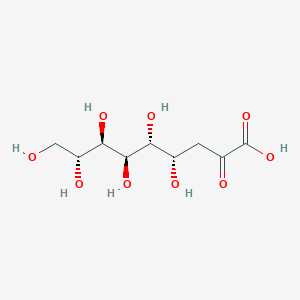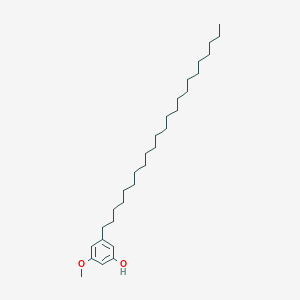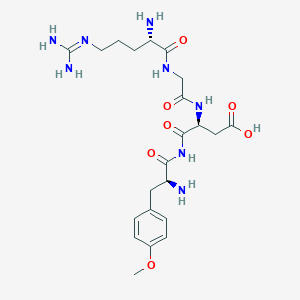
Arginine-glycine-aspartate-O-methyltyrosine amide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Arginine-glycine-aspartate-O-methyltyrosine amide (RGDfK) is a cyclic peptide that has been widely studied for its potential applications in various fields of research. This peptide has a unique structure that allows it to bind to specific receptors on the surface of cells, making it useful for a variety of biomedical applications.
作用機序
Arginine-glycine-aspartate-O-methyltyrosine amide binds to integrin receptors on the surface of cells, which are involved in cell adhesion, migration, and proliferation. The binding of Arginine-glycine-aspartate-O-methyltyrosine amide to integrins activates intracellular signaling pathways that regulate these cellular processes. Additionally, Arginine-glycine-aspartate-O-methyltyrosine amide can induce apoptosis (programmed cell death) in cancer cells by disrupting the integrin-mediated signaling pathways that promote cell survival.
Biochemical and Physiological Effects:
Arginine-glycine-aspartate-O-methyltyrosine amide has been shown to have a variety of biochemical and physiological effects on cells and tissues. These effects include increased cell adhesion, migration, and proliferation, as well as inhibition of tumor growth and metastasis. Arginine-glycine-aspartate-O-methyltyrosine amide can also modulate the immune response by promoting the activation of immune cells such as T cells and natural killer cells.
実験室実験の利点と制限
Arginine-glycine-aspartate-O-methyltyrosine amide has several advantages for laboratory experiments, including its high specificity for integrin receptors and its ability to target specific cells or tissues. However, Arginine-glycine-aspartate-O-methyltyrosine amide can be expensive to synthesize and may require specialized equipment and expertise. Additionally, the effects of Arginine-glycine-aspartate-O-methyltyrosine amide can vary depending on the type of integrin receptor and the cellular context, which can make interpretation of experimental results challenging.
将来の方向性
There are several potential future directions for research on Arginine-glycine-aspartate-O-methyltyrosine amide. One area of interest is the development of novel Arginine-glycine-aspartate-O-methyltyrosine amide-based biomaterials for tissue engineering and regenerative medicine. Another area of interest is the use of Arginine-glycine-aspartate-O-methyltyrosine amide as a diagnostic tool for cancer and other diseases, as well as the development of Arginine-glycine-aspartate-O-methyltyrosine amide-based therapeutics for cancer and other conditions. Additionally, further research is needed to elucidate the mechanisms underlying the effects of Arginine-glycine-aspartate-O-methyltyrosine amide on cellular processes and to optimize the synthesis and delivery of Arginine-glycine-aspartate-O-methyltyrosine amide-based compounds.
合成法
Arginine-glycine-aspartate-O-methyltyrosine amide can be synthesized using solid-phase peptide synthesis (SPPS) techniques. The synthesis process involves the sequential addition of amino acids to a resin-bound peptide chain, followed by cleavage of the peptide from the resin and purification by high-performance liquid chromatography (HPLC).
科学的研究の応用
Arginine-glycine-aspartate-O-methyltyrosine amide has been extensively studied for its potential applications in cancer research, tissue engineering, and drug delivery. In cancer research, Arginine-glycine-aspartate-O-methyltyrosine amide has been shown to inhibit tumor growth and metastasis by targeting integrin receptors on the surface of cancer cells. In tissue engineering, Arginine-glycine-aspartate-O-methyltyrosine amide has been used to promote cell adhesion and proliferation on biomaterials such as scaffolds and hydrogels. In drug delivery, Arginine-glycine-aspartate-O-methyltyrosine amide has been used to target specific cells or tissues, thereby enhancing the efficacy and specificity of therapeutic agents.
特性
CAS番号 |
123491-58-7 |
|---|---|
分子式 |
C22H34N8O7 |
分子量 |
522.6 g/mol |
IUPAC名 |
(3S)-3-[[2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-[[(2S)-2-amino-3-(4-methoxyphenyl)propanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C22H34N8O7/c1-37-13-6-4-12(5-7-13)9-15(24)20(35)30-21(36)16(10-18(32)33)29-17(31)11-28-19(34)14(23)3-2-8-27-22(25)26/h4-7,14-16H,2-3,8-11,23-24H2,1H3,(H,28,34)(H,29,31)(H,32,33)(H4,25,26,27)(H,30,35,36)/t14-,15-,16-/m0/s1 |
InChIキー |
YAYLYOCENKWKIB-JYJNAYRXSA-N |
異性体SMILES |
COC1=CC=C(C=C1)C[C@@H](C(=O)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)N)N |
SMILES |
COC1=CC=C(C=C1)CC(C(=O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)N)N |
正規SMILES |
COC1=CC=C(C=C1)CC(C(=O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)N)N |
その他のCAS番号 |
123491-58-7 |
同義語 |
Arg-Gly-Asp-O-methyl-Tyr-NH2 arginine-glycine-aspartate-O-methyltyrosine amide RGDY SC 46749 SC-46749 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(tert-Butyl)-6-(5-chloro-2H-benzo[d][1,2,3]triazol-2-yl)-4-vinylphenol](/img/structure/B58531.png)
